

Spectroscopic Analysis of 2-Chloroethanol: A Technical Guide

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Compound of Interest		
Compound Name:	Chloromethanol	
Cat. No.:	B13452849	Get Quote

Disclaimer: The spectroscopic data presented in this document is for 2-chloroethanol (ClCH₂CH₂OH). Due to the inherent instability of **chloromethanol** (CH₂ClOH), comprehensive spectroscopic data for this compound is scarce in publicly available literature. 2-Chloroethanol is a stable, closely related structural analog, and its analysis provides valuable insights into the spectroscopic characteristics of a molecule containing both a chlorine atom and a hydroxyl group on an ethyl backbone.

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-chloroethanol. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Both ¹H and ¹³C NMR spectra of 2-chloroethanol provide key information about its molecular framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2-chloroethanol in deuterated chloroform (CDCl₃) typically displays two triplets. The methylene group adjacent to the electronegative chlorine atom is deshielded and appears further downfield compared to the methylene group adjacent to the hydroxyl



group. The hydroxyl proton often appears as a broad singlet, and its chemical shift can vary depending on concentration and temperature.

Proton Assignment	Chemical Shift (δ) in ppm	Multiplicity	Coupling Constant (J) in Hz
Cl-CH ₂ -CH ₂ -OH	~ 3.7	Triplet	~ 6
Cl-CH ₂ -CH ₂ -OH	~ 3.8	Triplet	~ 6
Cl-CH ₂ -CH ₂ -OH	Variable	Broad Singlet	N/A

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of 2-chloroethanol shows two distinct signals corresponding to the two carbon atoms in the molecule. The carbon atom bonded to the chlorine atom is more deshielded and thus has a higher chemical shift.

Carbon Assignment	Chemical Shift (δ) in ppm (in Cyclohexane)
CI-CH ₂ -CH ₂ -OH	~ 47.1
CI-CH2-CH2-OH	~ 62.8

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-chloroethanol exhibits characteristic absorption bands for the hydroxyl (O-H) and carbon-chlorine (C-Cl) bonds.



Vibrational Mode	Frequency (cm ⁻¹)	Intensity
O-H stretch (hydrogen- bonded)	3200-3600	Strong, Broad
C-H stretch	2850-3000	Medium
C-O stretch	1050-1150	Strong
C-Cl stretch	600-800	Medium to Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of 2-chloroethanol shows a molecular ion peak and several characteristic fragment ions. Due to the presence of chlorine isotopes (35Cl and 37Cl in an approximate 3:1 ratio), the molecular ion and any chlorine-containing fragments will appear as a pair of peaks (M+ and M+2) separated by two mass units.

m/z	Relative Intensity	Proposed Fragment
82	Low	[CH ₂ 3 ⁷ ClCH ₂ OH] ⁺ (M+2)
80	Low	[CH ₂ 35CICH ₂ OH] ⁺ (M ⁺)
49	Moderate	[CH ₂ Cl] ⁺
31	High	[CH ₂ OH] ⁺

Experimental Protocols NMR Spectroscopy

A sample of 2-chloroethanol is typically dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), at a concentration of approximately 5-25 mg/mL. The spectrum is recorded on a high-resolution NMR spectrometer, for instance, a 400 MHz instrument. For ¹H NMR, 16 to 32 scans are typically acquired, while for ¹³C NMR, several hundred to a few thousand scans may be necessary to achieve a good signal-to-noise ratio.



Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

IR Spectroscopy

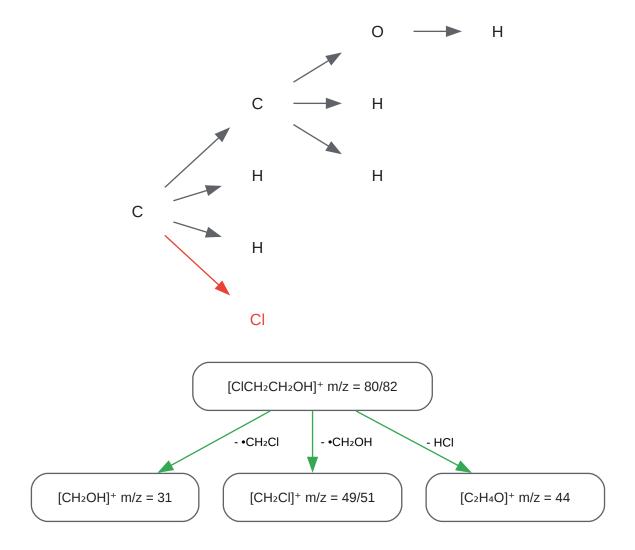
For liquid samples like 2-chloroethanol, an IR spectrum can be obtained by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, a solution of the compound in a suitable solvent (e.g., CCl₄) can be prepared and placed in a liquid sample cell. The spectrum is then recorded using a Fourier-transform infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry

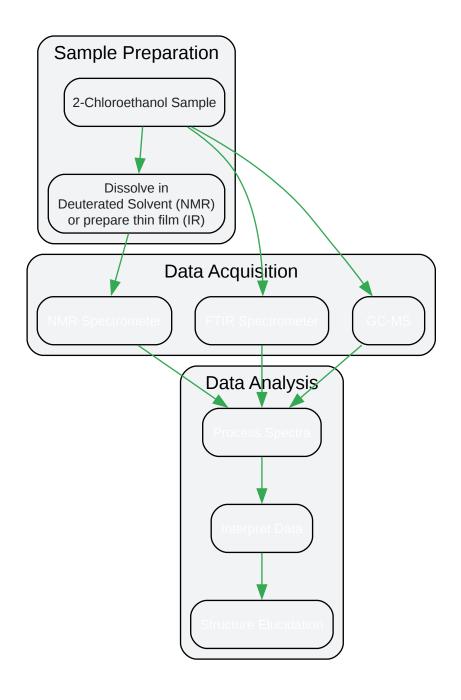
The mass spectrum is typically acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of 2-chloroethanol in a volatile solvent like dichloromethane or methanol is injected into the GC. The compound is separated from the solvent and then introduced into the ion source of the mass spectrometer. The molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by a mass analyzer (e.g., a quadrupole) and detected.

Visualizations









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